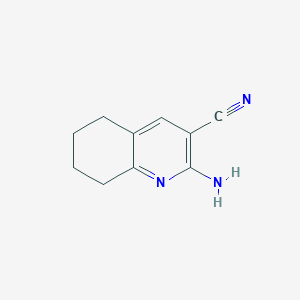

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFTCWMOSKYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217435 | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65242-19-5 | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Multi-Component One-Pot Synthesis

A four-component reaction (4CR) has emerged as a high-efficiency route. This method combines aromatic aldehydes, cyclohexanone, malononitrile, and amines in a basic ionic liquid medium ([bmim]OH) to form the target compound. Key steps include:

Mechanistic Insight :

The reaction proceeds via sequential nucleophilic additions and cyclization. The ionic liquid enhances solubility and stabilizes intermediates, enabling the formation of seven new bonds and cleavage of eleven bonds during the process.

Cyclohexanone-Benzylidenemalononitrile Condensation

This method involves a two-component reaction optimized for scalability. Cyclohexanone reacts with benzylidenemalononitrile in the presence of ammonium acetate under reflux.

| Parameter | Optimal Value | Yield | Reference |

|---|---|---|---|

| Cyclohexanone | 0.01 mol | 78–85% | |

| Benzylidenemalononitrile | 0.01 mol | ||

| Ammonium acetate | Excess (80 mmol) | ||

| Solvent | Absolute ethanol | ||

| Temperature | Reflux (~80°C) |

Structural Validation :

X-ray crystallography confirmed the tetrahydroquinoline core, with bond lengths and angles matching theoretical values (e.g., C–C = 1.54 Å, N–C = 1.35 Å).

Catalytic Hydrogenation Approaches

While less frequently applied, hydrogenation of acetamidoquinolines followed by hydrolysis has been explored. However, this method is more relevant to isoquinoline derivatives and yields moderate results for tetrahydroquinolines.

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | H₂/Pd-C, ethanol | 60–70% | |

| Hydrolysis | Acetic acid, heat |

Derivative Synthesis and Functionalization

The parent compound serves as a precursor for bioactive derivatives. Key reactions include:

Optimization Strategies

Systematic parameter screening has identified critical factors:

| Parameter | Impact | Optimal Range | Reference |

|---|---|---|---|

| Catalyst loading | Ionic liquid concentration | 15 mol% | |

| Temperature | Reaction rate and selectivity | 80–100°C | |

| Solvent polarity | Intermediate solubility | Ethanol > DMF |

Structural and Spectral Data

Key characterization techniques include:

| Technique | Data | Reference |

|---|---|---|

| X-ray crystallography | Bond angles: 101.4° (β), space group P2₁/c | |

| ¹H NMR | δ = 6.78 (s, NH₂), 2.48 (dd, CH₂) | |

| IR | 2211 cm⁻¹ (CN), 1650 cm⁻¹ (C=N) |

Industrial and Medicinal Relevance

The compound’s antimicrobial and anticancer properties make it a valuable scaffold. Derivatives such as 4-amino-5-phenyl-tetrahydroquinoline show MIC values of 8–32 µg/mL against Candida spp..

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial and Anticancer Activities

Research has indicated that 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives exhibit potential antimalarial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific biochemical pathways involved in cell growth and survival. The compound's structure allows it to interact effectively with enzymes related to tumor growth, making it a promising candidate for drug development in oncology.

Mechanism of Action

The mechanism through which this compound exerts its effects often involves the inhibition of key enzymes such as cytochrome P450 and cyclin-dependent kinases. These interactions can lead to altered metabolic pathways that favor apoptosis in cancer cells while inhibiting the growth of malaria parasites .

Biological Research

Biochemical Properties

this compound has been shown to interact with various biomolecules, influencing cellular signaling pathways like MAPK/ERK. This interaction is crucial for understanding how the compound can modulate cellular responses to external stimuli .

Cellular Effects

In vitro studies have demonstrated that this compound can affect cell viability and proliferation across different cell types. For example, it has been observed to reduce oxidative stress and inflammation in liver cells exposed to toxic agents like carbon tetrachloride (CCl4), suggesting its potential use in hepatoprotective therapies .

Industrial Applications

Synthesis of Bioactive Molecules

In the pharmaceutical industry, this compound serves as a building block for synthesizing various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Production of Dyes and Pigments

Beyond pharmaceuticals, this compound is also utilized in producing dyes and pigments due to its chemical stability and reactivity. The ability to modify its structure enables the creation of compounds with desirable color properties for industrial applications .

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial and anticancer drug development | Inhibits tumor cell proliferation via enzyme targets |

| Biological Research | Cell signaling modulation | Influences MAPK/ERK pathway; hepatoprotective effects |

| Industrial Applications | Synthesis of dyes/pigments | Chemical stability allows for diverse industrial uses |

Case Studies

- Hepatoprotective Study : In a study involving Wistar albino rats, derivatives of tetrahydroquinoline were administered following CCl4 exposure. The results showed significant reductions in liver damage markers and preservation of liver tissue integrity .

- Anticancer Activity Assessment : Various analogs were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, showcasing the potential for developing new anticancer agents based on this compound .

- Pharmacological Investigations : Studies have explored the synthesis of new derivatives with enhanced biological activities. These investigations highlighted the importance of substituents on the tetrahydroquinoline core for improving efficacy against specific diseases .

Mecanismo De Acción

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues: These include compounds with different substituents on the quinoline ring.

Quinoline derivatives: Compounds such as 2-aminoquinoline and 2-amino-4-phenylquinoline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its tetrahydroquinoline ring structure provides a versatile scaffold for the development of various bioactive molecules .

Actividad Biológica

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This approach yields the desired compound with significant efficiency and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that several synthesized derivatives exhibit significant cytotoxic activity against various cancer cell lines including:

- HT29 (human colon carcinoma)

- HepG2 (hepatocellular carcinoma)

- MCF7 (breast adenocarcinoma)

For instance, a series of compounds derived from this core structure showed remarkable cytotoxicity with IC50 values ranging from 10 µM to 58.4 µM against HT29 cells, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | HT29 | 10 |

| 1b | HepG2 | 20 |

| 2a | MCF7 | 15 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In one study, several derivatives were tested against a range of bacterial and fungal strains. The results indicated that compounds derived from this compound showed broad-spectrum activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against certain pathogens .

Hepatoprotective Effects

In vivo studies using Wistar albino rats demonstrated that derivatives of this compound possess hepatoprotective effects. Treatment with these compounds significantly reduced liver transaminases and preserved liver tissue integrity in models of chemically induced liver damage (CCl4 model). Histopathological examinations revealed decreased liver fibrosis and inflammation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Some derivatives inhibit cytochrome P450 enzymes involved in drug metabolism, which may enhance their therapeutic efficacy by preventing the metabolism of concurrent medications.

- Induction of Apoptosis : The compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspase activation .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound's derivatives:

- Cytotoxicity Study : A study reported that out of ten synthesized derivatives, two exhibited exceptional cytotoxicity against HT29 cells with IC50 values significantly lower than standard chemotherapeutics like cisplatin and fluorouracil .

- Hepatoprotective Study : In a controlled experiment involving CCl4-induced liver damage in rats, treatment with a specific derivative resulted in a marked decrease in serum alanine aminotransferase (ALT) levels compared to control groups .

Q & A

Q. What are the standard synthetic routes for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) under reflux conditions. A common method involves combining 1-tetralone (10 mmol), arylidene derivatives , and excess ammonium acetate (80 mmol) in absolute ethanol, heated for 4–6 hours. Completion is monitored via TLC using binary solvent systems. The product is isolated via filtration and recrystallized from ethanol/DMF . Alternatively, cyclohexanone reacts with 2-benzylidenemalononitrile in the presence of ammonium acetate to yield the target compound, with recrystallization as a purification step .

Q. What analytical techniques are used for structural characterization?

- X-ray crystallography : Employ programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) to determine crystal structures. For example, single-crystal XRD analysis confirmed bond lengths and angles with mean σ(C–C) = 0.003 Å and R factor = 0.045 .

- NMR spectroscopy : H NMR (500 MHz, DMSO-d6) reveals characteristic signals, such as δ = 6.78 (s, 2H) for amino protons and δ = 2.48 (dd, J = 14.3 Hz) for cyclohexyl hydrogens .

- TLC : Used to monitor reaction progress with solvent systems like ethyl acetate/hexane .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound is limited, structurally similar brominated derivatives (e.g., 6-bromo-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile) require adherence to UN GHS guidelines : use PPE (gloves, goggles), avoid inhalation, and implement first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yields?

Systematic parameter screening is critical. For example, in a four-component reaction involving malononitrile, benzaldehyde, ammonium acetate, and cyclohexanone, optimal conditions were determined by varying:

Q. How to resolve contradictions between XRD and spectroscopic data?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). To address this:

- Re-refine XRD data using SHELXL to check for twinning or disorder .

- Compare experimental NMR chemical shifts with DFT-calculated values for solution-phase conformers.

- Analyze hydrogen-bonding patterns (e.g., using graph set analysis ) to identify intermolecular interactions that stabilize specific conformations in the solid state .

Q. What strategies are used to evaluate bioactivity (e.g., antimicrobial)?

- Derivatization : Synthesize analogues like 2-amino-4-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

- In vitro assays : Test antifungal activity against Candida spp. via broth microdilution (MIC values) or disk diffusion. For example, derivatives showed MICs of 8–32 µg/mL against C. albicans .

- Molecular docking : Use AutoDock Vina to predict binding modes to target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Q. How to analyze hydrogen-bonding patterns in crystalline forms?

Apply graph set notation (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., R(8) rings). For instance, N–H···N and N–H···O interactions in the crystal lattice can be quantified using SHELXPRO to generate hydrogen-bond tables .

Q. What computational tools model ring puckering conformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.